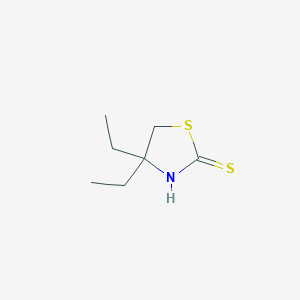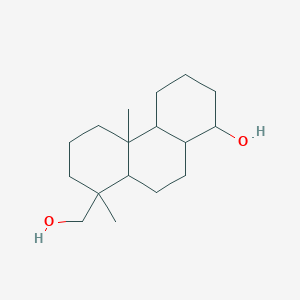
4,4-Diethyl-1,3-thiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,3-thiazolidine-2-thione typically involves the reaction of diethylamine with carbon disulfide, followed by cyclization with ethylene oxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
- Diethylamine reacts with carbon disulfide to form diethylammonium dithiocarbamate.
- The intermediate then undergoes cyclization with ethylene oxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiazolidine.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Diethyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise in the development of new pharmaceuticals due to its bioactive properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Diethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-2-thione: Shares the thiazolidine core but lacks the diethyl substitution.
Thiazolidinedione: Contains a similar ring structure but with a dione functionality instead of a thione.
Uniqueness: 4,4-Diethyl-1,3-thiazolidine-2-thione is unique due to its diethyl substitution, which enhances its lipophilicity and potentially its bioavailability. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Eigenschaften
CAS-Nummer |
143469-47-0 |
|---|---|
Molekularformel |
C7H13NS2 |
Molekulargewicht |
175.3 g/mol |
IUPAC-Name |
4,4-diethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H13NS2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
UNXXHSGIUDIIFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CSC(=S)N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)


![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)

![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
